N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves the formation of the thiophene ring followed by the introduction of the oxazole and sulfonamide groups. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving a nitrile oxide and an alkyne.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiophene-oxazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Oxazolines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors or light-emitting diodes.
Biological Research: It can be used as a probe to study the function of various biological pathways, particularly those involving sulfonamide-sensitive enzymes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their function. The oxazole and thiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-(1,2-oxazol-5-yl)benzene-2-sulfonamide
- N-cyclopentyl-4-(1,2-oxazol-5-yl)pyridine-2-sulfonamide
Uniqueness
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or pyridine analogs. This can result in different biological activities and applications in materials science.
Properties
Molecular Formula |
C12H14N2O3S2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H14N2O3S2/c15-19(16,14-10-3-1-2-4-10)12-7-9(8-18-12)11-5-6-13-17-11/h5-8,10,14H,1-4H2 |
InChI Key |
QGVADRNNOIJONN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=CS2)C3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.